

# Sudan Orange G-d5 CAS number and molecular weight

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## Compound of Interest

Compound Name: Sudan Orange G-d5

Cat. No.: B12370718

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## Technical Guide: Sudan Orange G-d5

This technical guide provides an in-depth overview of **Sudan Orange G-d5**, a deuterated analog of the azo dye Sudan Orange G. It is intended for researchers, scientists, and professionals in drug development and analytical sciences who require detailed technical information. This document covers the physicochemical properties, relevant experimental protocols, and metabolic pathways associated with this compound and its non-deuterated counterpart.

## Core Data

The fundamental physicochemical properties of **Sudan Orange G-d5** and its non-deuterated form are summarized below for easy reference and comparison.

Property	Sudan Orange G-d5	Sudan Orange G
CAS Number	Not explicitly assigned; often vendor-specific.	2051-85-6[1][2][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>5</sub> D <sub>5</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	219.25 g/mol	214.22 g/mol
Synonyms	D5-Sudan Orange G	2,4-Dihydroxyazobenzene, 4-(Phenylazo)resorcinol, Solvent Orange 1, C.I. 11920
Appearance	-	Red-orange powder
Primary Application	Internal standard for mass spectrometry.	Industrial dye, biological stain, and analytical reagent.

## Experimental Protocols

Detailed methodologies for key applications of **Sudan Orange G-d5** and related compounds are provided below. These protocols are based on established practices for the analysis and synthesis of Sudan dyes.

### Analytical Protocol: Quantification by LC-MS/MS

Deuterated Sudan dyes, such as **Sudan Orange G-d5**, are ideal internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to their similar chemical behavior to the analyte of interest, which allows for correction of matrix effects and variations in sample processing. The following is a representative protocol for the analysis of Sudan dyes in food matrices, adapted from published methods.

#### 1. Sample Preparation (Extraction)

- Weigh 1 gram of the homogenized food sample (e.g., chili powder, paprika) into a centrifuge tube.
- Add a known amount of **Sudan Orange G-d5** solution (e.g., 20 µL of a 1 µg/mL solution) as the internal standard.

- Add 10 mL of acetonitrile to the tube.
- Vortex or shake the mixture vigorously for 10 minutes to extract the dyes.
- Centrifuge the sample to pellet the solid matrix.
- Filter the supernatant through a 0.22  $\mu\text{m}$  filter into a clean vial for LC-MS/MS analysis.

## 2. LC-MS/MS Conditions

- **Chromatography:** Reversed-phase chromatography is typically used. An example is a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.
- **Mass Spectrometry:** The analysis is performed on a tandem quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Sudan Orange G and **Sudan Orange G-d5**.

## Synthesis Protocol: General Approach for Deuterated Azo Dyes

A specific synthesis protocol for **Sudan Orange G-d5** is not readily available in the public domain. However, the synthesis of azo dyes is a well-established chemical process.

Deuterated analogs are typically prepared by employing a deuterated starting material in the standard synthesis pathway. The general workflow for synthesizing **Sudan Orange G-d5** would involve a two-step process: diazotization of a deuterated amine followed by an azo coupling reaction.

### 1. Diazotization of Aniline-d5

- Aniline-d5 is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.
- The solution is cooled to 0-5°C in an ice bath.
- A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. This reaction forms the diazonium salt of aniline-d5.

## 2. Azo Coupling

- In a separate vessel, resorcinol (1,3-dihydroxybenzene) is dissolved in a basic aqueous solution.
- The previously prepared cold diazonium salt solution is slowly added to the resorcinol solution.
- The coupling reaction occurs, resulting in the formation of **Sudan Orange G-d5**, which typically precipitates from the solution as a colored solid.
- The product can then be collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol.

## Metabolic Pathways and Biological Interactions

The biological activity of Sudan dyes, including Sudan Orange G, is primarily related to their metabolism. There is no evidence to suggest that the deuteration in **Sudan Orange G-d5** would significantly alter these metabolic pathways. The metabolism of Sudan dyes can proceed via two main routes: reductive cleavage of the azo bond and oxidative metabolism.

### Reductive Metabolism (Detoxification)

The primary metabolic pathway for azo dyes is the reductive cleavage of the azo bond ( $-N=N-$ ). This reaction is carried out by azoreductase enzymes present in the liver and, significantly, by the intestinal microflora. This process breaks the dye down into smaller aromatic amines. In the case of Sudan Orange G, this would result in the formation of aniline and 1,2,4-triaminobenzene. This pathway is generally considered a detoxification route as it breaks down the parent dye molecule.

### Oxidative Metabolism (Bioactivation)

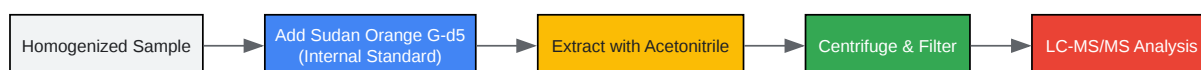
While azo reduction is a detoxification pathway, Sudan dyes can also undergo oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of reactive metabolites. For some Sudan dyes, such as Sudan I, this oxidative pathway can generate reactive intermediates, like benzenediazonium ions, which are capable of binding to DNA to form adducts. This DNA binding is the proposed mechanism for the

carcinogenicity of certain Sudan dyes. Additionally, peroxidases can also activate Sudan dyes to form radicals that can interact with cellular macromolecules.

Some bacterial enzymes, such as laccases, can also biotransform Sudan Orange G through an oxidative mechanism, leading to the formation of oligomers and polymers.

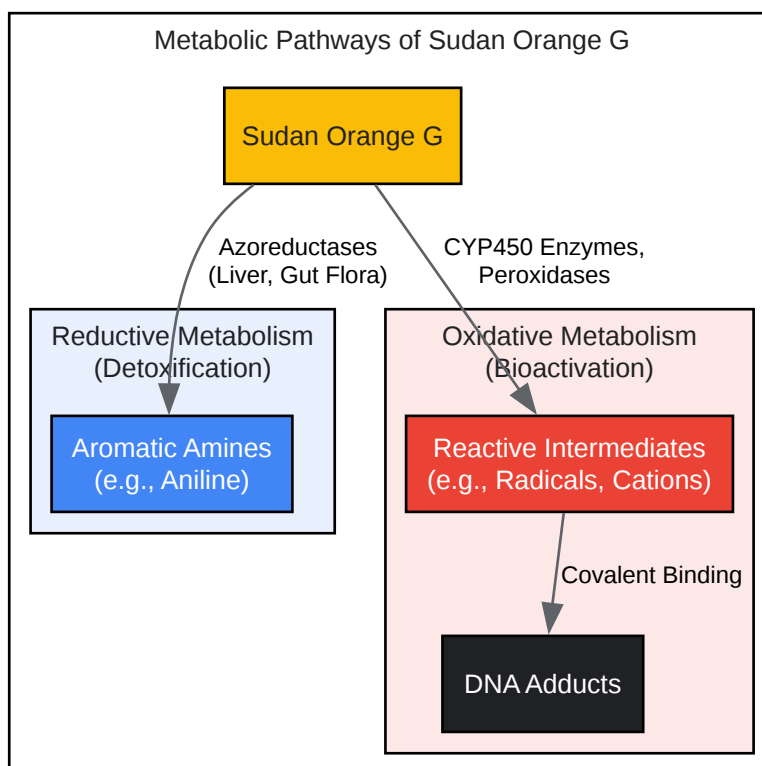
## Visualizations

The following diagrams illustrate key processes related to **Sudan Orange G-d5**.



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### Analytical Workflow for Sudan Dye Quantification



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## General Metabolic Pathways of Sudan Orange G

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